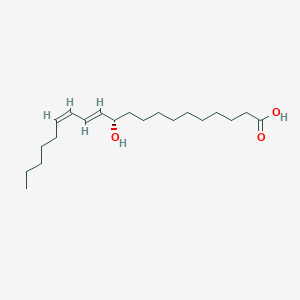

11S-hydroxy-12E,14Z-eicosadienoic acid

Descripción general

Descripción

11S-HEDE is an icosanoid.

Mecanismo De Acción

Target of Action

The primary target of 11S-HEDE is cyclooxygenase (COX) . COX is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins and other eicosanoids, which are lipid compounds that have diverse functions in inflammation and other physiological processes .

Mode of Action

11S-HEDE is formed from eicosadienoic acid by the action of COX and in macrophages . It interacts with its target, COX, leading to the production of various eicosanoids . These eicosanoids then exert their effects on various physiological processes.

Biochemical Pathways

The formation of 11S-HEDE is part of the lipoxygenase metabolic pathway . This pathway involves the metabolism of polyunsaturated fatty acids by mouse peritoneal macrophages . The products of this pathway, including 11S-HEDE, have various roles in inflammation and other physiological processes.

Análisis Bioquímico

Biochemical Properties

11S-hydroxy-12E,14Z-eicosadienoic acid interacts with various enzymes and proteins in biochemical reactions. It is formed from eicosadienoic acid by the enzyme cyclooxygenase (COX)

Cellular Effects

It is known to be formed in macrophages , suggesting a potential role in immune response or inflammation.

Molecular Mechanism

It is known to be formed from eicosadienoic acid by the action of cyclooxygenase (COX) , suggesting it may be involved in the COX pathway of arachidonic acid metabolism.

Metabolic Pathways

This compound is involved in the cyclooxygenase (COX) pathway of arachidonic acid metabolism

Actividad Biológica

11S-hydroxy-12E,14Z-eicosadienoic acid (commonly referred to as 11S-HETE) is a bioactive lipid mediator belonging to the class of hydroxyeicosatetraenoic acids (HETEs). This compound is derived from eicosadienoic acid and exhibits significant biological activities that are crucial for various physiological processes. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C20H36O3 |

| Molecular Weight | 324.5 g/mol |

| IUPAC Name | (11S,12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid |

| CAS Number | 330800-90-3 |

| Purity | >98% |

The biological activity of 11S-HETE is primarily attributed to its role in modulating inflammatory responses and cell signaling pathways. It interacts with various enzymes involved in lipid metabolism, notably cyclooxygenase (COX) and lipoxygenase pathways. These interactions lead to the production of signaling molecules that regulate inflammation and other physiological processes.

Key Mechanisms:

- Inflammation Regulation : 11S-HETE has been implicated in the modulation of inflammatory responses, making it a subject of interest in studies related to inflammatory diseases such as asthma and atherosclerosis.

- Cell Signaling : It plays a role in cell signaling pathways that influence skin barrier function and sebum production, potentially impacting conditions like acne and atopic dermatitis.

- Cancer Research : Emerging studies suggest that 11S-HETE may be involved in tumor growth and metastasis, highlighting its potential as a biomarker or therapeutic target in oncology.

Biological Activity

Research has demonstrated several biological activities associated with 11S-HETE:

- Anti-inflammatory Effects : Studies indicate that 11S-HETE can modulate inflammatory pathways, which may provide therapeutic benefits in conditions characterized by excessive inflammation.

- Skin Health : Its role in regulating skin barrier function suggests potential applications in dermatology, particularly for inflammatory skin diseases.

- Pain Perception : Preliminary evidence suggests involvement in pain pathways, indicating possible applications in pain management strategies.

Case Study 1: Inflammatory Response

A study investigated the role of 11S-HETE in modulating inflammation. The findings indicated that this compound significantly reduced pro-inflammatory cytokine production in vitro, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Cancer Metastasis

Research on cancer cell lines revealed that 11S-HETE might influence metastatic behavior. Cells treated with this compound showed altered migration patterns compared to untreated controls, indicating a potential role in cancer progression.

Summary of Research Applications

The diverse biological activities of 11S-HETE make it a valuable compound for various research applications:

- Biochemistry : Used as a model compound for studying lipid oxidation and hydroxy fatty acid synthesis.

- Medicine : Investigated for its therapeutic effects in inflammatory diseases and metabolic disorders.

- Dermatology : Explored for its role in skin health and potential treatments for acne and dermatitis.

Propiedades

IUPAC Name |

(11S,12E,14Z)-11-hydroxyicosa-12,14-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23)/b10-7-,16-13+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMIRVFIVOGVIC-HVLYWLSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\[C@H](CCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.